Cas no 13541-05-4 ((2-chlorobenzyl)(1-phenylethyl)amine)
(2-chlorobenzyl)(1-phenylethyl)amine Chemical and Physical Properties
Names and Identifiers
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- N-(2-Chlorobenzyl)-1-phenylethanamine
- (2-Chlorobenzyl)-(1-phenylethyl)amine
- N-(2-chlorobenzyl)-N-(1-phenylethyl)amine
- N-[(2-chlorophenyl)methyl]-1-phenylethanamine
- Benzenemethanamine, N-[(2-chlorophenyl)methyl]-alpha-methyl-
- AKOS JY2018615
- UKRORGSYN-BB BBV-126375
- (2-chlorobenzyl)(1-phenylethyl)amine(SALTDATA: HCl)
- AKOS000233494
- AKOS017269412
- 13541-05-4
- DTXSID80373885
- Oprea1_161485
- N-(2-chlorobenzyl)-1-phenylethan-1-amine
- STK124017
- AN-329/15537194
- (2-CHLOROBENZYL)(1-PHENYLETHYL)AMINE
- (2-chlorobenzyl)(1-phenylethyl)amine
-
- MDL: MFCD03210833
- Inchi: 1S/C15H16ClN/c1-12(13-7-3-2-4-8-13)17-11-14-9-5-6-10-15(14)16/h2-10,12,17H,11H2,1H3
- InChI Key: LOSJSCRCNLVTTA-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1CNC(C)C1C=CC=CC=1
Computed Properties
- Exact Mass: 245.09728
- Monoisotopic Mass: 245.0971272g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 12Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Boiling Point: 338.1±22.0 °C at 760 mmHg
- Flash Point: 158.3±22.3 °C
- PSA: 12.03
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
(2-chlorobenzyl)(1-phenylethyl)amine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(2-chlorobenzyl)(1-phenylethyl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C365388-10mg |
(2-chlorobenzyl)(1-phenylethyl)amine |
13541-05-4 | 10mg |
$ 50.00 | 2022-04-28 | ||
| TRC | C365388-50mg |
(2-chlorobenzyl)(1-phenylethyl)amine |
13541-05-4 | 50mg |
$ 115.00 | 2022-04-28 | ||
| TRC | C365388-100mg |
(2-chlorobenzyl)(1-phenylethyl)amine |
13541-05-4 | 100mg |
$ 160.00 | 2022-04-28 | ||
| A2B Chem LLC | AD72526-10mg |
(2-CHLOROBENZYL)(1-PHENYLETHYL)AMINE |
13541-05-4 | 95% | 10mg |
$225.00 | 2024-04-20 | |
| A2B Chem LLC | AD72526-20mg |
(2-CHLOROBENZYL)(1-PHENYLETHYL)AMINE |
13541-05-4 | 95% | 20mg |
$237.00 | 2024-04-20 | |
| A2B Chem LLC | AD72526-50mg |
(2-CHLOROBENZYL)(1-PHENYLETHYL)AMINE |
13541-05-4 | 95% | 50mg |
$268.00 | 2024-04-20 | |
| A2B Chem LLC | AD72526-100mg |
(2-CHLOROBENZYL)(1-PHENYLETHYL)AMINE |
13541-05-4 | 95% | 100mg |
$298.00 | 2024-04-20 |
(2-chlorobenzyl)(1-phenylethyl)amine Related Literature
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on (2-chlorobenzyl)(1-phenylethyl)amine
Chemical Profile of (2-chlorobenzyl)(1-phenylethyl)amine and CAS No. 13541-05-4
Compound (2-chlorobenzyl)(1-phenylethyl)amine, identified by its CAS number CAS No. 13541-05-4, is a significant chemical entity in the field of pharmaceutical and biochemical research. This compound, featuring a unique structural framework, has garnered attention due to its potential applications in drug development and molecular biology studies. The molecular structure of this amine derivative consists of a benzyl group attached to a phenethylamine moiety, with a chloro substituent at the 2-position of the benzene ring. This specific arrangement imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry.
The synthesis and characterization of (2-chlorobenzyl)(1-phenylethyl)amine involve meticulous attention to detail to ensure high purity and yield. Advanced spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are employed to confirm the structural integrity of the compound. These analytical methods provide detailed insights into the molecular environment, helping researchers understand the reactivity and potential interactions of the compound with other molecules.
In recent years, there has been growing interest in exploring the pharmacological properties of amine derivatives like (2-chlorobenzyl)(1-phenylethyl)amine. The presence of both electron-withdrawing and electron-donating groups in its structure suggests potential biological activity. Specifically, the chloro substituent can influence electronic distribution, while the phenethylamine moiety is known for its role in central nervous system modulation. This combination makes it an attractive candidate for further investigation in areas such as neuropharmacology and psychopharmacology.
One of the most compelling aspects of (2-chlorobenzyl)(1-phenylethyl)amine is its utility as a building block in medicinal chemistry. Researchers have utilized this compound to synthesize novel derivatives with enhanced pharmacological profiles. For instance, modifications at the aromatic ring or the amine group can lead to compounds with improved solubility, bioavailability, or target specificity. Such derivatives are being explored for their potential therapeutic effects in conditions ranging from depression to neurodegenerative disorders.
The latest research in this domain highlights several innovative applications of (2-chlorobenzyl)(1-phenylethyl)amine. A notable study published in a leading pharmaceutical journal demonstrated its role in developing selective serotonin reuptake inhibitors (SSRIs). The benzyl and phenethylamine moieties were found to interact favorably with serotonin transporters, suggesting that analogs of this compound could serve as effective antidepressants with reduced side effects compared to existing drugs.
Another area where this compound has shown promise is in the development of targeted therapeutics for cancer treatment. Preliminary studies indicate that derivatives of (2-chlorobenzyl)(1-phenylethyl)amine can modulate key signaling pathways involved in cancer cell proliferation and survival. By selectively interacting with specific protein targets, these derivatives may help inhibit tumor growth while minimizing harm to healthy cells. This opens up new avenues for developing precision medicine approaches tailored to individual patient needs.
The synthetic pathways for producing (2-chlorobenzyl)(1-phenylethyl)amine have also seen significant advancements. Modern synthetic techniques, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have improved yield and purity significantly. These methods not only enhance efficiency but also reduce environmental impact by minimizing waste generation. Such innovations are crucial for sustainable pharmaceutical manufacturing and align with global efforts towards green chemistry principles.
The analytical characterization of (2-chlorobenzyl)(1-phenylethyl)amine also benefits from cutting-edge technology. High-performance liquid chromatography (HPLC), coupled with mass spectrometry detection, allows for precise quantification and impurity profiling. This level of analytical rigor ensures that the compound meets stringent quality standards before being used in further research or development stages. Such advancements underscore the importance of robust analytical methodologies in modern chemical research.
In conclusion, compound (2-chlorobenzyl)(1-phenylethyl)amine represents a fascinating subject of study with diverse applications in pharmaceuticals and biotechnology. Its unique structural features offer opportunities for developing novel therapeutic agents targeting various diseases. As research continues to uncover new biological activities and synthetic possibilities, this compound is poised to play an increasingly important role in advancing medical science.
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